molecular formula C8H10ClN5O3 B1603275 N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1068607-13-5

N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide

Cat. No.: B1603275
CAS No.: 1068607-13-5
M. Wt: 259.65 g/mol
InChI Key: KFZYVWBFMJTADM-UHFFFAOYSA-N
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Description

N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide: is a chemical compound with the molecular formula C8H10ClN5O3 and a molecular weight of 259.65 g/mol . It is a heterocyclic compound containing a pyrimidine ring substituted with chloro and nitro groups, and an acetamide moiety attached via an ethyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide typically involves the reaction of 2-chloro-5-nitropyrimidine with ethylenediamine, followed by acetylation. The reaction is carried out under controlled conditions, often involving low temperatures and specific solvents to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as flash chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its derivatives have shown activity against various bacterial strains and cancer cell lines .

Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as polymers and dyes. Its unique structure allows for modifications that can enhance the performance of these materials .

Mechanism of Action

The mechanism of action of N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The chloro group can participate in covalent bonding with nucleophilic sites in biological molecules, leading to inhibition of essential enzymes and pathways .

Comparison with Similar Compounds

Uniqueness: N-(2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethyl)acetamide is unique due to its combination of a pyrimidine ring with chloro and nitro substituents, an ethyl linker, and an acetamide moiety. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

N-[2-[(2-chloro-5-nitropyrimidin-4-yl)amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5O3/c1-5(15)10-2-3-11-7-6(14(16)17)4-12-8(9)13-7/h4H,2-3H2,1H3,(H,10,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZYVWBFMJTADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1=NC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610605
Record name N-{2-[(2-Chloro-5-nitropyrimidin-4-yl)amino]ethyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068607-13-5
Record name N-{2-[(2-Chloro-5-nitropyrimidin-4-yl)amino]ethyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5.8 g (30 mmol) 2,4-dichloro-5-nitropyrimidine in 120 mL of tetrahydrofuran (THF) at −78° C. under Argon atmosphere was added 5.2 mL (30 mmol) of N,N-diisopropylethylamine followed by 3.1 mL (30 mmol) of N-acetylethylenediamine. The mixture was stirred at −78° C. for 30 min, allowed to warm to room temperature, and stirred for an additional 3 hours. The solvent was removed in vacuo and the residue purified by flash chromatography eluting with EtOAc to provide the compound of formula (2), N-(2-(2-chloro-5-nitropyrimidin-4-ylamino)ethyl)acetamide as pale yellow solid.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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